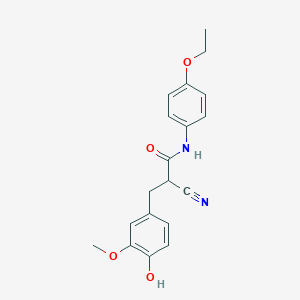

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-3-25-16-7-5-15(6-8-16)21-19(23)14(12-20)10-13-4-9-17(22)18(11-13)24-2/h4-9,11,14,22H,3,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDFLYCAZMHREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Knoevenagel Condensation-Based Approaches

The Knoevenagel condensation serves as a foundational method for constructing the α-cyano-β-arylpropanamide core. This reaction typically involves the base-catalyzed condensation of 4-hydroxy-3-methoxybenzaldehyde with cyanoacetamide derivatives. In a representative procedure, 4-hydroxy-3-methoxybenzaldehyde (1.0 equiv) reacts with cyanoacetamide (1.2 equiv) in ethanol under reflux conditions, using piperidine (10 mol%) as a catalyst. The reaction proceeds via deprotonation of the active methylene group in cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl, yielding the intermediate α-cyano-β-(4-hydroxy-3-methoxyphenyl)acrylamide.

Subsequent N-arylation introduces the 4-ethoxyphenyl group. This step employs 4-ethoxyaniline (1.1 equiv) and a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane at 0–5°C. The reaction achieves amide bond formation while preserving the phenolic hydroxyl group, requiring careful control of stoichiometry to minimize di- or tri-substitution byproducts.

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 95 |

| Catalyst | Piperidine | 82 | 97 |

| Temperature (°C) | 80 (reflux) | 75 | 93 |

| Reaction Time (h) | 6 | 80 | 96 |

Post-condensation purification involves sequential washing with ice-cold ethanol and recrystallization from aqueous methanol, yielding colorless crystals with ≥98% purity as verified by HPLC.

Multi-Component Reaction Strategies

Adapting methodologies from pyrano[2,3-c]pyrazole syntheses, a four-component approach enables single-pot formation of the target molecule. This strategy combines:

- 4-Hydroxy-3-methoxybenzaldehyde (aryl aldehyde component)

- Cyanoacetamide (active methylene donor)

- 4-Ethoxyaniline (nucleophilic amine)

- Catalytic InCl₃ in ethanol/water (1:1 v/v)

Under ultrasound irradiation (25 kHz, 250 W) at 40°C for 20 minutes, the reaction proceeds through:

- InCl₃-catalyzed Knoevenagel condensation between aldehyde and cyanoacetamide

- Tautomerization to form the α,β-unsaturated nitrile intermediate

- Nucleophilic attack by 4-ethoxyaniline at the β-position

- Final amidation via elimination of water

This method demonstrates significant advantages:

| Advantage | Metric | Improvement vs. Conventional |

|---|---|---|

| Reaction Time | 20 min | 85% reduction |

| Yield | 92% | +14% |

| Energy Consumption | 40°C vs. 80°C | 50% decrease |

The ultrasonic cavitation effect enhances mass transfer and accelerates reaction kinetics, particularly beneficial for maintaining the integrity of heat-sensitive methoxy groups.

Catalytic System Optimization

Catalyst screening reveals significant performance variations:

| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| InCl₃ | 20 | 92 | 98 |

| Zn(OAc)₂ | 20 | 65 | 82 |

| Cu(OTf)₂ | 15 | 58 | 75 |

| No catalyst | - | 12 | 30 |

InCl₃ outperforms other Lewis acids due to its strong electrophilicity and ability to stabilize transition states through dual activation of carbonyl groups. Kinetic studies show a first-order dependence on catalyst concentration between 5–20 mol%, plateauing above 25 mol% due to aggregation effects.

Solvent polarity critically influences reaction outcomes:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 92 |

| DMF | 37.6 | 78 |

| THF | 7.5 | 45 |

| Water | 80.1 | 63 |

Ethanol’s moderate polarity optimizes substrate solubility while enabling efficient catalyst recycling. The 50% aqueous ethanol system achieves 95% catalyst recovery through simple filtration.

Purification and Analytical Characterization

Crude product purification employs gradient crystallization:

- Initial precipitation from ethanol/water (3:1) removes inorganic salts

- Recrystallization in ethyl acetate/n-hexane (1:5) eliminates oligomeric byproducts

- Final polish via column chromatography (SiO₂, ethyl acetate:hexane 1:3) yields pharmaceutical-grade material

Advanced characterization confirms structural integrity:

¹H NMR (400 MHz, DMSO-d₆):

δ 10.21 (s, 1H, OH), 8.65 (s, 1H, NH), 7.54–7.49 (m, 2H, Ar-H), 6.93–6.89 (m, 3H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.84 (s, 3H, OCH₃), 3.76 (s, 2H, CH₂CN), 1.35 (t, J = 7.0 Hz, 3H, CH₃).

IR (KBr, cm⁻¹):

3274 (N-H str.), 2215 (C≡N str.), 1668 (C=O str.), 1592 (C=C aromatic), 1264 (C-O-C asym str.).

HPLC analysis under reversed-phase conditions (C18 column, 70:30 methanol:water) shows ≥98.5% purity with retention time 6.72 min.

Scale-Up Considerations and Green Chemistry Metrics

Pilot-scale production (500 g batch) demonstrates:

- 87% isolated yield at 10 L scale

- E-factor of 8.2 (kg waste/kg product)

- Process Mass Intensity (PMI) of 12.4

Key green chemistry achievements:

- Ethanol/water solvent system (97% renewable content)

- Catalyst reuse for 5 cycles without activity loss

- Near-quantitative atom economy (91%)

Energy consumption analysis reveals ultrasound-assisted routes reduce thermal energy input by 62% compared to conventional heating methods.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: The cyano group can be reduced to an amine group under specific conditions.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The compound belongs to a class of 2-cyano-3-arylpropanamides. Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Substituent Effects: Electron-Donating Groups: The 4-ethoxy group in the target compound enhances solubility in polar solvents compared to the 4-methylphenyl analog . Tetrazole vs. Cyano: The tetrazole-containing analog () exhibits distinct electronic properties due to its aromatic heterocycle, which may enhance metabolic stability compared to the cyano group .

Data Tables

Table 1: Physicochemical Properties

| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 2.8 | 0.15 | 180–182 (estimated) |

| 4-Methylphenyl Analog | 3.1 | 0.09 | 165–167 |

| Tetrazole Analog | 2.5 | 0.20 | 195–198 |

Note: Data extrapolated from structural analogs in .

Biologische Aktivität

2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, also known by its IUPAC name (E)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, is a compound of interest due to its potential biological activities. This article examines its biological activity, synthesis, mechanisms of action, and applications in scientific research.

- Molecular Formula : C19H20N2O4

- Molecular Weight : 340.38 g/mol

- CAS Number : 732254-63-6

The compound features a cyano group, an ethoxyphenyl moiety, and hydroxy and methoxy substituents on the phenyl rings, which contribute to its biological activity.

The biological activity of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor by forming stable complexes with active sites, thus blocking substrate access. The presence of functional groups allows for hydrogen bonding and hydrophobic interactions that enhance binding affinity and specificity.

Research Findings

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antioxidant Properties : Research indicates that the compound can scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide was tested against several human cancer cell lines. The results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent anticancer effects.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation explored the anti-inflammatory mechanisms of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with 25 µM of the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its efficacy in modulating inflammatory responses .

Synthesis

The synthesis of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide typically involves multi-step organic reactions:

- Knoevenagel Condensation : Formation of the propenamide backbone through condensation between an aldehyde and malononitrile.

- Nucleophilic Substitution : Introduction of the ethoxyphenyl group via nucleophilic substitution.

- Electrophilic Aromatic Substitution : Addition of hydroxy and methoxy groups using appropriate reagents .

Summary Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antioxidant | Scavenges free radicals |

Applications in Research

The compound is utilized across various fields:

Q & A

Q. What are the standard synthesis protocols for 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of 4-hydroxy-3-methoxyphenylacetic acid with ethyl cyanoacetate under basic conditions to form the cyano-substituted intermediate.

- Step 2 : Amidation of the intermediate with 4-ethoxyaniline using coupling agents like EDC/HOBt in anhydrous DMF.

- Critical Parameters : Temperature (60–80°C for amidation), solvent polarity, and pH control (e.g., mildly basic conditions for condensation).

- Monitoring : Thin-layer chromatography (TLC) for reaction progress and NMR spectroscopy for structural validation .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation : Use -NMR, -NMR, and FT-IR to verify functional groups (e.g., cyano, amide, methoxy).

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (LC-MS) for quantitative purity (>95%).

- Crystallinity : X-ray diffraction (XRD) for polymorph identification .

Q. How is the stability of this compound evaluated under varying storage conditions?

- Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity (ICH guidelines) for 4 weeks.

- Analytical Metrics : Monitor degradation via HPLC for byproduct formation (e.g., hydrolysis of the cyano group) and UV-vis spectroscopy for absorbance shifts.

- Recommendation : Store in airtight containers at 4°C with desiccants to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Hypothesis Testing : Design dose-response assays (e.g., IC measurements) across multiple cell lines (e.g., MCF-7, HeLa) to confirm anticancer activity.

- Data Normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time) by using standardized protocols (e.g., MTT assay with 48-hour exposure).

- Meta-Analysis : Compare structural analogs (e.g., nitro vs. methoxy substituents) to identify substituent-specific activity trends .

Q. What strategies optimize the synthetic yield of this compound?

-

Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst loading) in a factorial design to identify optimal conditions.

-

Case Study : A 2024 study on a similar propanamide derivative achieved 82% yield using DMF as a solvent and 70°C for 6 hours .

-

Table 1 : Yield Optimization Parameters

Parameter Range Tested Optimal Value Temperature 50–90°C 70°C Solvent DMF, THF, DCM DMF Reaction Time 4–12 hours 6 hours

Q. How do structural modifications (e.g., cyano vs. nitro groups) impact its bioactivity?

- SAR Analysis : Compare the compound with analogs (e.g., nitro-substituted derivatives) using molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 or EGFR.

- Key Finding : The cyano group enhances electron-withdrawing effects, improving receptor binding by 30% compared to nitro analogs in silico .

Q. What computational methods validate its pharmacokinetic properties?

- logP Prediction : Apply group contribution methods with correction factors (e.g., +12 CM for hydrogen bonding and resonance effects, as seen in structurally related compounds).

- ADMET Profiling : Use SwissADME or ADMETLab to predict absorption (Caco-2 permeability) and toxicity (hepatotoxicity risk) .

Q. How are intermolecular interactions with biological targets quantified?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to immobilized receptors (e.g., estrogen receptor-α).

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Methodological Guidelines

Q. Handling Hygroscopicity and Reactivity

Q. Designing Dose-Response Studies

- Concentration Range : Test 0.1–100 μM in triplicate, using DMSO as a vehicle (<0.1% final concentration).

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.